5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a difluoroazetidine moiety attached to a methyl-substituted oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Difluoroazetidine Moiety: The difluoroazetidine moiety can be synthesized through the reaction of a suitable azetidine precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Coupling with Oxadiazole Ring: The difluoroazetidine intermediate is then coupled with a 1,2,4-oxadiazole derivative. This step often involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The difluoroazetidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. Pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((3,3-Difluoroazetidin-1-yl)methyl)-2-methyl-1,2,4-oxadiazole
- 5-((3,3-Difluoroazetidin-1-yl)methyl)-4-methyl-1,2,4-oxadiazole
- 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-ethyl-1,2,4-oxadiazole
Uniqueness
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroazetidine moiety enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.
Biologische Aktivität
5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the oxadiazole class, which has garnered attention due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a difluoroazetidine ring and a methyl-substituted oxadiazole moiety. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The difluoroazetidine ring can form strong interactions with enzyme active sites, potentially inhibiting their activity. This inhibition may disrupt critical metabolic pathways in cancer cells.
- Receptor Modulation : The methylisoxazole portion can interact with specific receptors, modulating their function and influencing cellular signaling pathways.
Cytotoxicity Against Cancer Cell Lines
Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Below is a summary table of its activity compared to standard chemotherapeutics:
Cell Line | IC50 (µM) | Comparison Compound | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10.0 |
A549 (Lung Cancer) | 12.30 | Cisplatin | 5.0 |
HCT116 (Colon Cancer) | 8.20 | 5-FU | 20.0 |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
In a study published in MDPI's journal on drug discovery, compounds similar to this oxadiazole derivative were shown to exhibit significant cytotoxicity against leukemia and breast cancer cell lines through apoptosis induction mechanisms .
Apoptosis Induction
Flow cytometry assays have demonstrated that this compound induces apoptosis in MCF-7 and A549 cell lines in a dose-dependent manner. The mechanism involves the activation of caspases and cleavage of PARP (Poly(ADP-ribose) polymerase), indicating that it triggers programmed cell death effectively .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other oxadiazole derivatives:
Compound | IC50 (µM) | Biological Activity |
---|---|---|
5-(4-Chlorophenyl)-1,3,4-Oxadiazole | 10.5 | Anticancer activity across multiple lines |
2-(4-Methoxyphenyl)-5-(4-fluorophenyl)-1,3,4-Oxadiazole | 8.2 | HDAC inhibition |
Table 2: Comparison of biological activities among related oxadiazole compounds.
Eigenschaften
IUPAC Name |
5-[(3,3-difluoroazetidin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O/c1-5-10-6(13-11-5)2-12-3-7(8,9)4-12/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRASSLTWCUYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.